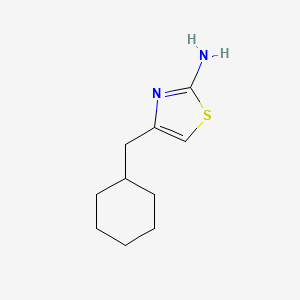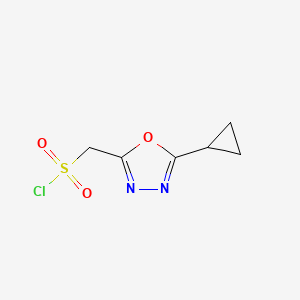
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride typically involves the reaction of cyclopropyl hydrazine with carbon disulfide and potassium hydroxide in ethanol. This mixture is then refluxed until the evolution of hydrogen sulfide ceases . The product is then vacuum dried at 60°C for 12 hours and recrystallized using ethyl alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the sulfonyl chloride group.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can disrupt normal cellular functions, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Uniqueness
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H7ClN2O3S |
|---|---|
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-9-6(12-5)4-1-2-4/h4H,1-3H2 |
Clé InChI |
LQEUZLGEQZZCEV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN=C(O2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


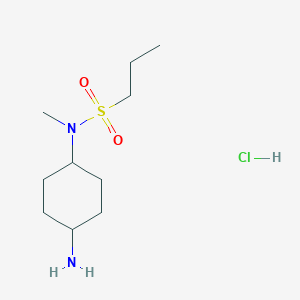

![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)



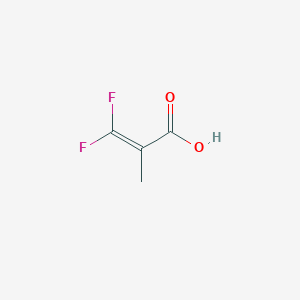
![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)
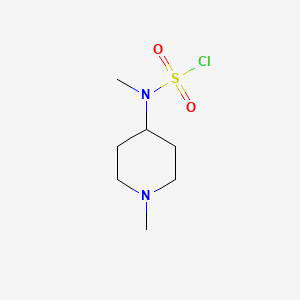

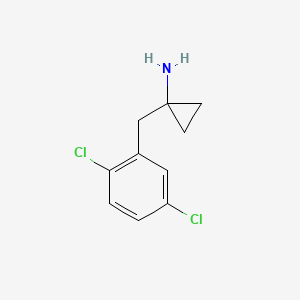
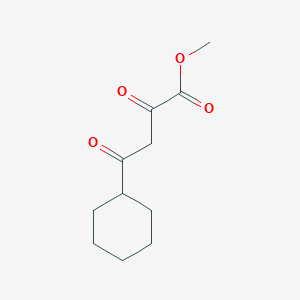
![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)
